2-amino-2-(3-bromophenyl)acetic Acid

Descripción general

Descripción

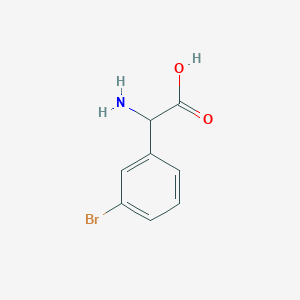

El ácido 2-amino-2-(3-bromofenil)acético es un compuesto orgánico con la fórmula molecular C8H8BrNO2. Es un derivado del ácido fenilacético, donde el anillo fenilo está sustituido con un átomo de bromo en la posición 3 y un grupo amino en la posición 2.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 2-amino-2-(3-bromofenil)acético se puede lograr a través de varios métodos. Un enfoque común implica la bromación del ácido fenilacético seguida de aminación. La reacción típicamente involucra el uso de bromo o N-bromosuccinimida (NBS) como agente bromante y amoníaco o una amina como fuente del grupo amino .

Métodos de producción industrial

La producción industrial del ácido 2-amino-2-(3-bromofenil)acético puede involucrar procesos de bromación y aminación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2-amino-2-(3-bromofenil)acético experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir el átomo de bromo en un átomo de hidrógeno, produciendo derivados del ácido fenilacético.

Sustitución: El átomo de bromo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Se pueden emplear nucleófilos como azida de sodio (NaN3) y tioles (RSH) para reacciones de sustitución.

Principales productos formados

Oxidación: Derivados oxo del ácido 2-amino-2-(3-bromofenil)acético.

Reducción: Derivados del ácido fenilacético.

Sustitución: Diversos derivados sustituidos del ácido fenilacético dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₈H₈BrNO₂

- Molecular Weight : 230.06 g/mol

- Melting Point : 212-215 °C

- CAS Number : 79422-73-4

The compound features a bromine atom attached to a phenyl group, which enhances its reactivity and biological interactions.

Chemistry

2-Amino-2-(3-bromophenyl)acetic acid serves as a building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of chiral molecules and pharmaceuticals. The compound is particularly valuable for:

- Synthesis of Chiral Amino Acids : It can be used to create various derivatives with specific stereochemical configurations.

- Reagent in Organic Reactions : It acts as a versatile reagent in multiple organic reactions, contributing to the development of new compounds.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors:

- Neurotransmitter Modulation : It has been shown to influence synaptic transmission by interacting with glutamate receptors, which are critical for cognitive functions and memory formation.

- Potential Anticancer Activity : Preliminary studies suggest that it may possess properties that could inhibit cancer cell proliferation.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Drug Development : It is investigated as a precursor for synthesizing drugs targeting neurological disorders.

- Pain Management : Research indicates its involvement in pathways related to pain perception, suggesting possible analgesic applications.

Analgesic Properties

A controlled study evaluated the analgesic effects of this compound in animal models. The results indicated a significant reduction in pain responses compared to control groups, highlighting its potential as an analgesic agent.

Neuroprotective Effects

Another study focused on the neuroprotective capabilities of this compound against excitotoxicity induced by glutamate. Treatment with this compound significantly reduced neuronal death, suggesting its protective role in neurodegenerative conditions.

Mecanismo De Acción

El mecanismo de acción del ácido 2-amino-2-(3-bromofenil)acético implica su interacción con objetivos moleculares y vías específicas. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el átomo de bromo puede participar en la unión halógena. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 2-bromo-2-fenilacético: Estructura similar pero carece del grupo amino.

Ácido 4-bromofenilacético: El átomo de bromo está en la posición 4 en lugar de la posición 3.

Ácido 2-(2-bromofenil)acético: El átomo de bromo está en la posición 2 del anillo fenilo

Unicidad

El ácido 2-amino-2-(3-bromofenil)acético es único debido a la presencia de ambos sustituyentes amino y bromo en la columna vertebral del ácido fenilacético. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .

Actividad Biológica

2-Amino-2-(3-bromophenyl)acetic acid, also known as (S)-2-amino-2-(3-bromophenyl)acetic acid, is a chiral amino acid derivative with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₈BrNO₂

- Molecular Weight : 230.06 g/mol

- CAS Number : 79422-73-4

The compound features an amino group that can form hydrogen bonds and a bromine atom that participates in halogen bonding. These functional groups are crucial for its interactions with biological molecules, influencing its binding affinity to various receptors and enzymes.

The biological activity of this compound primarily involves:

- Hydrogen Bonding : The amino group facilitates interactions with proteins and enzymes.

- Halogen Bonding : The bromine atom enhances the compound's reactivity and specificity towards biological targets.

These interactions can lead to modulation of enzymatic activity and receptor signaling pathways, making the compound a candidate for therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Neuropharmacological Effects

Preliminary studies indicate that this compound may interact with glutamate receptors, which are critical for synaptic transmission and neuronal excitability. This interaction could have implications for treating neurological disorders.

Case Studies and Research Findings

- Antibacterial Activity Study :

-

Interaction Studies :

- Research focusing on the binding properties of this compound revealed potential interactions with glutamate receptors, suggesting a role in modulating neurotransmission. Further exploration is needed to understand these interactions fully and their therapeutic implications.

- Synthesis and Characterization :

Propiedades

IUPAC Name |

2-amino-2-(3-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPMYLPJAVQUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396791 | |

| Record name | 2-amino-2-(3-bromophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79422-73-4 | |

| Record name | α-Amino-3-bromobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79422-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-2-(3-bromophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino(3-bromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.